REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[NH2:14][C:15]1[CH:22]=[CH:21][C:20](Br)=[CH:19][C:16]=1[C:17]#[N:18].C(=O)([O-])[O-].[K+].[K+]>O.COCCOC>[NH2:14][C:15]1[CH:22]=[CH:21][C:20]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)=[CH:19][C:16]=1[C:17]#[N:18] |f:2.3.4|
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Name
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bis(triphenylphosphine)palladium(II)
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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NC1=C(C#N)C=C(C=C1)Br
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Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux overnight
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Duration
|
8 (± 8) h
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Type
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EXTRACTION
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Details
|
extracted with 800 ml of ethyl acetate
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Type
|
WASH
|
Details
|
The organic phase was washed first with 300 ml of saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated to an oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |